(e)-6-(Hydroxymethyl)-3-(4-methoxybenzylideneamino)tetrahydro-2h-pyran-2,4,5-triol
CAS No.: 51471-40-0
Cat. No.: VC20772021
Molecular Formula: C₁₄H₁₉NO₆
Molecular Weight: 297.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51471-40-0 |
|---|---|
| Molecular Formula | C₁₄H₁₉NO₆ |
| Molecular Weight | 297.3 g/mol |
| IUPAC Name | 6-(hydroxymethyl)-3-[(4-methoxyphenyl)methylideneamino]oxane-2,4,5-triol |
| Standard InChI | InChI=1S/C14H19NO6/c1-20-9-4-2-8(3-5-9)6-15-11-13(18)12(17)10(7-16)21-14(11)19/h2-6,10-14,16-19H,7H2,1H3 |
| Standard InChI Key | NMMULIPYJSFGRK-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C=NC2C(C(C(OC2O)CO)O)O |
| Canonical SMILES | COC1=CC=C(C=C1)C=NC2C(C(C(OC2O)CO)O)O |
Introduction
Overview of (e)-6-(Hydroxymethyl)-3-(4-methoxybenzylideneamino)tetrahydro-2h-pyran-2,4,5-triol
(e)-6-(Hydroxymethyl)-3-(4-methoxybenzylideneamino)tetrahydro-2h-pyran-2,4,5-triol is a chemical compound with the molecular formula
and a molecular weight of approximately 297.30 g/mol. It is classified under various synonyms, including 6-(hydroxymethyl)-3-[(4-methoxyphenyl)methylideneamino]oxane-2,4,5-triol and 2-(4-Methoxybenzylidene)imino-2-deoxy-D-glucopyranose. The compound's structure consists of a tetrahydropyran ring substituted with hydroxymethyl and methoxybenzylideneamino groups, which contribute to its potential biological activities.
Identifiers
| Identifier Type | Identifier |
|---|---|
| CAS Number | 51471-40-0 |
| PubChem CID | 237253 |
| InChIKey | NMMULIPYJSFGRK-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C=NC2C(C(C(OC2O)CO)O)O |
Biological Activity
Research indicates that compounds similar to (e)-6-(Hydroxymethyl)-3-(4-methoxybenzylideneamino)tetrahydro-2h-pyran-2,4,5-triol exhibit various biological activities, including potential anti-cancer properties. The presence of the methoxy group may enhance its interaction with biological targets.
Bioassay Results
Bioassay studies have shown that related compounds can exhibit cytotoxic effects against various cancer cell lines. Further research is needed to evaluate the specific biological efficacy of this compound.
Applications in Research
The compound has potential applications in medicinal chemistry and pharmacology due to its structural characteristics that may influence biological activity.
Synthesis and Derivatives
Research into the synthesis of (e)-6-(Hydroxymethyl)-3-(4-methoxybenzylideneamino)tetrahydro-2h-pyran-2,4,5-triol has been documented, focusing on methods to optimize yield and purity while exploring derivatives that may enhance therapeutic efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume